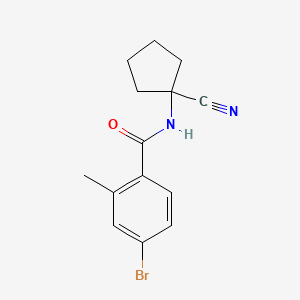

4-bromo-N-(1-cyanocyclopentyl)-2-methylbenzamide

Description

IUPAC Nomenclature and Systematic Identification

The compound 4-bromo-N-(1-cyanocyclopentyl)-2-methylbenzamide is systematically identified by its IUPAC name, which follows the parent structure of benzamide. The numbering of the benzene ring prioritizes the amide functional group as the principal substituent. The substituents are arranged in alphabetical order: 4-bromo (Br at position 4), 2-methyl (CH₃ at position 2), and N-(1-cyanocyclopentyl) (cyclopentane ring with a cyano group at position 1 attached to the amide nitrogen).

Key structural features :

| Component | Position | Functional Group |

|---|---|---|

| Benzene ring | Parent | Aromatic system |

| Amide group | Position 1 | CONH– |

| Bromine atom | Position 4 | Electrophilic substituent |

| Methyl group | Position 2 | Electron-donating alkyl |

| Cyclopentyl cyanide | N-attached | Cyano (C≡N) and cyclopentane |

The molecular formula is C₁₄H₁₅BrN₂O , corresponding to a molecular weight of 307.19 g/mol .

Molecular Geometry and Conformational Analysis

The compound’s geometry is governed by the planarity of the benzamide core and the spatial arrangement of substituents.

Benzamide Core

- Amide group : The CONH moiety adopts a planar conformation due to resonance stabilization between the carbonyl and amide nitrogen.

- Ring substituents :

- 4-Bromo : Ortho/para-directing, electron-withdrawing due to inductive effects.

- 2-Methyl : Electron-donating via hyperconjugation, sterically influencing adjacent substituents.

Cyclopentyl Cyanide Moiety

The 1-cyanocyclopentyl group introduces steric and electronic complexity:

- Cyclopentane ring : Chair-like conformations are less favorable due to ring strain; envelope or twist-boat conformations dominate.

- Cyano group (C≡N) : Linear geometry with strong electron-withdrawing effects.

Comparative conformational rigidity :

| Component | Conformational Flexibility |

|---|---|

| Benzamide core | Rigid (amide resonance) |

| Cyclopentyl ring | Moderate (ring puckering) |

| Cyano group | Rigid (triple bond) |

Spectroscopic Characterization

Infrared (IR) Spectroscopy

Predicted IR absorption bands based on structural analogs:

| Functional Group | Absorption (cm⁻¹) | Assignment |

|---|---|---|

| Amide I (C=O) | 1650–1680 | Carbonyl stretch |

| Amide II (N–H/C–N) | 1550–1600 | Combination of N–H in-plane bending and C–N stretch |

| C≡N (cyano) | 2200–2250 | Cyano triple bond stretch |

| Aromatic C–H | 3000–3100 | sp² C–H stretching |

Nuclear Magnetic Resonance (NMR)

¹H NMR Predictions (CDCl₃):

| Proton Environment | δ (ppm) | Multiplicity |

|---|---|---|

| Aromatic (H-3, H-5) | 7.3–7.6 | Doublet of doublets |

| Aromatic (H-6) | 7.0–7.2 | Singlet (para to Br) |

| Cyclopentane (C₁–C₅) | 1.4–1.9 | Multiplet (ring protons) |

| Amide NH | 6.5–7.0 | Broad singlet |

¹³C NMR Predictions:

| Carbon Environment | δ (ppm) |

|---|---|

| Carbonyl (C=O) | 165–170 |

| Aromatic carbons | 120–130 |

| Cyano carbon (C≡N) | 110–115 |

| Cyclopentane carbons | 20–30 |

Mass Spectrometry (MS)

Key fragments :

| m/z | Fragment |

|---|---|

| 307.19 | [M]⁺ (molecular ion) |

| 307 – 12 = 295 | Loss of CH₃ (methyl group) |

| 307 – 79 = 228 | Loss of Br (bromine atom) |

Crystallographic Data and Packing Arrangements

While direct crystallographic data for this compound are unavailable, insights can be drawn from structurally related benzamides:

Hydrogen Bonding and Intermolecular Interactions

- Amide NH : Acts as a hydrogen bond donor to carbonyl oxygens or halogens.

- Bromine : Participates in halogen bonding with electron-rich groups (e.g., cyano nitrogen).

- Cyclopentane ring : May engage in van der Waals interactions.

Comparative Analysis with Related Benzamide Derivatives

Structural and Functional Divergences

Biological Activity Trends

While direct bioactivity data are limited, analogous benzamides exhibit:

| Derivative | Target | Activity |

|---|---|---|

| Bromocyclopentyl benzamide | Kinases | Inhibition via hydrophobic interactions |

| Fluorinated benzamide | EP300/CBP | Bromodomain inhibition |

Propriétés

IUPAC Name |

4-bromo-N-(1-cyanocyclopentyl)-2-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BrN2O/c1-10-8-11(15)4-5-12(10)13(18)17-14(9-16)6-2-3-7-14/h4-5,8H,2-3,6-7H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVXGDYUALCFQAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)C(=O)NC2(CCCC2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

The synthesis of 4-bromo-N-(1-cyanocyclopentyl)-2-methylbenzamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the bromination of a precursor compound, followed by the introduction of the cyanocyclopentyl group and the formation of the benzamide structure. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness.

Analyse Des Réactions Chimiques

4-bromo-N-(1-cyanocyclopentyl)-2-methylbenzamide can undergo various chemical reactions, including:

Oxidation: This reaction may involve the use of oxidizing agents to introduce oxygen-containing functional groups.

Reduction: Reducing agents can be used to remove oxygen or introduce hydrogen atoms.

Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.

Applications De Recherche Scientifique

4-bromo-N-(1-cyanocyclopentyl)-2-methylbenzamide has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.

Medicine: Research may explore its potential as a pharmaceutical agent or its role in drug development.

Industry: It can be used in the development of new materials or as a reagent in various industrial processes

Mécanisme D'action

The mechanism of action of 4-bromo-N-(1-cyanocyclopentyl)-2-methylbenzamide involves its interaction with specific molecular targets. These interactions can lead to changes in the activity of enzymes, receptors, or other proteins, ultimately affecting cellular pathways and processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

4-Bromo-N-(2-(hydroxymethyl)benzothiazol-5-yl)-2-methylbenzamide

This compound shares the 4-bromo-2-methylbenzamide core but replaces the 1-cyanocyclopentyl group with a benzothiazole ring substituted with a hydroxymethyl group. Key differences include:

- Pharmacological Activity : Acts as a TRPV1 receptor antagonist (IC50 = 52.3 nM) with demonstrated efficacy in inflammatory pain models .

- Physicochemical Properties : Lower aqueous solubility (2.2 µM at pH 7.4) compared to the target compound, likely due to the polar hydroxymethyl group.

- Metabolic Stability: Poor stability in human microsomes, a limitation addressed in the target compound via the cyanocyclopentyl group .

| Property | 4-Bromo-N-(1-cyanocyclopentyl)-2-methylbenzamide | 4-Bromo-N-(2-(hydroxymethyl)benzothiazol-5-yl)-2-methylbenzamide |

|---|---|---|

| Core Structure | 4-Bromo-2-methylbenzamide | 4-Bromo-2-methylbenzamide |

| N-Substituent | 1-Cyanocyclopentyl | 2-(Hydroxymethyl)benzothiazol-5-yl |

| Biological Target | Not explicitly reported | TRPV1 receptor antagonist (IC50 = 52.3 nM) |

| Aqueous Solubility | Likely higher (inferred from substituents) | 2.2 µM at pH 7.4 |

| Metabolic Stability | Improved (cyanocyclopentyl group) | Poor in human microsomes |

4-Bromo-N-(2-nitrophenyl)benzamide Derivatives

Compounds like 4-bromo-N-(4-methoxy-2-nitrophenyl)-benzamide (4MNB) exhibit structural similarities but differ in substituents:

- Electronic Effects : The nitro group in 4MNB is a strong electron-withdrawing group, reducing electron density on the benzene ring compared to the methyl group in the target compound .

- Crystallographic Data: Asymmetric units in nitro derivatives (e.g., two molecules per unit) suggest distinct packing efficiencies and intermolecular interactions compared to cyanocyclopentyl analogs .

Mannich Bases Incorporating 2-Methylbenzamide

Mannich bases derived from 2-methylbenzamide (e.g., N-cyclohexylbenzamide derivatives ) highlight the pharmacological versatility of the benzamide core:

- Antimicrobial Activity : Demonstrated efficacy against Gram-positive and Gram-negative bacteria (e.g., inhibition zones at 40–160 mg/mL concentrations) .

Alkyl-Substituted Benzamides (e.g., 4-Bromo-N-(methylbenzyl)benzamide)

Catalog compounds such as 4-bromo-N-(2-methylbenzyl)benzamide (Alfa Product H58377) share the bromobenzamide backbone but feature benzyl substituents:

- Lipophilicity: Benzyl groups increase hydrophobicity, likely reducing solubility compared to the cyanocyclopentyl analog .

- Synthetic Accessibility : These derivatives are commercially available, suggesting straightforward synthetic routes for further modification .

Key Research Findings and Trends

- Substituent Impact: The 1-cyanocyclopentyl group balances metabolic stability and solubility better than nitro or benzothiazole substituents .

- Biological Activity : While nitro and benzothiazole derivatives show promise in pain modulation (TRPV1) or antimicrobial contexts, the target compound’s specific pharmacological profile remains underexplored .

- Structural Insights : Crystallographic studies of related bromobenzamides emphasize the role of halogen bonding and molecular packing in solid-state properties .

Activité Biologique

4-Bromo-N-(1-cyanocyclopentyl)-2-methylbenzamide is a synthetic compound that has garnered attention in recent years due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound, focusing on its antimicrobial and anticancer properties.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : CHBrNO

- Molecular Weight : 286.14 g/mol

- Functional Groups :

- Bromine atom (Br)

- Cyano group (C≡N)

- Amide group (C(=O)N)

This compound's unique structure contributes to its biological activity, particularly through interactions with specific molecular targets.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. Research has demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism of action is believed to involve the disruption of bacterial cell wall synthesis and inhibition of protein synthesis.

Table 1: Antimicrobial Activity Against Various Bacteria

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 50 |

| Pseudomonas aeruginosa | 40 |

Anticancer Properties

In addition to its antimicrobial effects, this compound has shown promise in cancer research. It has been tested against various cancer cell lines, revealing cytotoxic effects that inhibit cell proliferation. The compound appears to act by inducing apoptosis in cancer cells, potentially through the activation of caspase pathways.

Case Study: Inhibition of MYC Oncogene

A notable study explored the inhibition of the MYC oncogene, which is often overexpressed in cancers. The study utilized high-throughput screening to identify small molecule inhibitors, including derivatives similar to this compound. Results indicated that these compounds could disrupt protein-protein interactions critical for MYC function, leading to reduced tumor growth in vitro and in vivo models .

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors within microbial and cancerous cells.

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways essential for bacterial survival and cancer cell proliferation.

- Receptor Modulation : It can modulate receptor activity, influencing signaling pathways that lead to apoptosis in cancer cells.

Research Findings

Recent investigations into the biological activity of this compound have yielded promising results:

- In vitro Studies : Demonstrated significant reductions in cell viability across various cancer cell lines.

- In vivo Studies : Animal models have shown decreased tumor size when treated with this compound compared to controls.

- Synergistic Effects : When used in combination with other chemotherapeutic agents, enhanced efficacy has been observed, suggesting potential for combination therapies.

Q & A

Q. Q1. What are the common synthetic routes for 4-bromo-N-(1-cyanocyclopentyl)-2-methylbenzamide, and how are intermediates characterized?

Methodological Answer: The synthesis typically involves multi-step reactions starting with brominated benzamide precursors. Key steps include:

- Amide Coupling : Reacting 4-bromo-2-methylbenzoic acid derivatives with 1-cyanocyclopentylamine using coupling agents like EDCI/HOBt or DCC.

- Cyanocyclopentyl Group Introduction : Nucleophilic substitution or Buchwald–Hartwig amination under Pd catalysis for cyclopentylamine functionalization.

- Intermediate Characterization :

- NMR Spectroscopy (1H/13C) to confirm regiochemistry and purity .

- HPLC-MS for tracking reaction progress and quantifying yields .

Q. Example Table: Reaction Conditions for Intermediate Synthesis

| Step | Reagents/Conditions | Key Intermediate | Yield (%) |

|---|---|---|---|

| 1 | EDCI, HOBt, DMF, RT | Bromobenzoyl chloride derivative | 75–85 |

| 2 | Pd(OAc)₂, Xantphos, K₂CO₃ | 1-Cyanocyclopentylamine adduct | 60–70 |

Q. Q2. How is the purity of this compound validated in preclinical studies?

Methodological Answer: Purity validation employs:

- Chromatographic Methods : Reverse-phase HPLC with UV detection (λ = 254 nm) using C18 columns and acetonitrile/water gradients .

- Elemental Analysis : Confirming C, H, N, Br content within ±0.3% of theoretical values .

- Thermogravimetric Analysis (TGA) : Assessing thermal stability and solvent residue (e.g., DMF or THF) .

Advanced Research Questions

Q. Q3. How can crystallographic data resolve ambiguities in the compound’s stereochemistry or molecular conformation?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is critical for:

- Determining Absolute Configuration : Resolving chiral centers in the cyanocyclopentyl group .

- Validating Hydrogen Bonding Networks : Identifying interactions between the amide group and adjacent substituents.

- Software Tools : SHELX suite (SHELXL for refinement, SHELXS for structure solution) is widely used. Challenges include handling twinned crystals or low-resolution data, requiring iterative refinement and validation via R-factor analysis .

Q. Example Table: Crystallographic Parameters

| Parameter | Value |

|---|---|

| Space Group | P2₁/c |

| R-factor | <0.05 |

| Resolution | 0.84 Å |

| Twinning Ratio | 0.35 (if applicable) |

Q. Q4. What strategies mitigate discrepancies in biological activity data across different assay platforms?

Methodological Answer: Data contradictions often arise from:

- Assay Variability : Use standardized protocols (e.g., ATP-based kinase inhibition vs. SPR binding assays).

- Solubility Issues : Optimize DMSO concentration (<1% v/v) and validate with dynamic light scattering (DLS) .

- Control Experiments : Include positive controls (e.g., staurosporine for kinase assays) and validate with orthogonal methods (e.g., ITC for binding affinity vs. enzymatic IC50) .

Q. Q5. How can computational modeling predict the compound’s SAR for target enzyme inhibition?

Methodological Answer: Structure-activity relationship (SAR) studies leverage:

- Docking Simulations (AutoDock Vina) : Modeling interactions between the bromobenzamide moiety and enzyme active sites (e.g., kinase ATP pockets).

- MD Simulations (GROMACS) : Assessing binding stability over 100-ns trajectories .

- QSAR Models : Correlating substituent electronegativity (e.g., Br vs. Cl) with inhibitory potency using Hammett constants .

Q. Example Table: Predicted Binding Affinities

| Substituent | ΔG (kcal/mol) | Target Enzyme |

|---|---|---|

| Br | -9.2 | EGFR Kinase |

| Cl | -8.5 | EGFR Kinase |

Q. Q6. What analytical techniques address stability challenges in long-term storage of the compound?

Methodological Answer: Stability studies require:

- Forced Degradation : Expose to heat (40°C), humidity (75% RH), and UV light, followed by LC-MS to identify degradation products (e.g., de-bromination or cyclopentyl ring oxidation) .

- Solid-State NMR : Monitor polymorphic transitions affecting solubility .

Data Contradiction & Troubleshooting

Q. Q7. How to resolve conflicting cytotoxicity results between in vitro and cell-based assays?

Methodological Answer: Contradictions may stem from:

- Membrane Permeability : Use logP calculations (e.g., >3 indicates favorable passive diffusion) and validate with Caco-2 permeability assays .

- Metabolic Stability : Test liver microsome stability (e.g., t½ > 30 min in human microsomes) to rule out rapid inactivation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.